molecular formula C28H22N2O4 B11544114 3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11544114
M. Wt: 450.5 g/mol
InChI Key: KEBSDTRLTNRNMA-VUTHCHCSSA-N
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Description

3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE: is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenyl group, and a cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps:

    Formation of the Cyclopropyl Moiety: The cyclopropyl group can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate phenyl halide and a Lewis acid catalyst.

    Formation of the Furan Ring: The furan ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling Reactions: The final coupling of the furan ring with the phenyl and cyclopropyl moieties is achieved through a series of condensation reactions, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Furan-2,3-diones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: : This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Medicine: : The compound is being investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and inflammatory conditions.

Industry: : It is used in the development of advanced polymers and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-DIPHENYLCYCLOPROPYL FORMAMIDE: Shares the cyclopropyl and phenyl moieties but lacks the furan ring.

    PHENYL FURAN-2-CARBOXYLATE: Contains the furan and phenyl groups but lacks the cyclopropyl moiety.

    CYCLOPROPYL PHENYL FORMAMIDE: Similar structure but without the furan ring.

Uniqueness

  • The presence of both the furan ring and the cyclopropyl moiety in 3-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE provides unique electronic and steric properties, making it distinct from the similar compounds listed above. These properties contribute to its specific interactions with molecular targets and its potential applications in various fields.

Properties

Molecular Formula

C28H22N2O4

Molecular Weight

450.5 g/mol

IUPAC Name

[3-[(E)-[(2,2-diphenylcyclopropanecarbonyl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C28H22N2O4/c31-26(24-18-28(24,21-10-3-1-4-11-21)22-12-5-2-6-13-22)30-29-19-20-9-7-14-23(17-20)34-27(32)25-15-8-16-33-25/h1-17,19,24H,18H2,(H,30,31)/b29-19+

InChI Key

KEBSDTRLTNRNMA-VUTHCHCSSA-N

Isomeric SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC(=CC=C4)OC(=O)C5=CC=CO5

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC(=CC=C4)OC(=O)C5=CC=CO5

Origin of Product

United States

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